AG-024322

CDK1 inhibition biochemical potency kinase selectivity

Researchers requiring simultaneous, equipotent inhibition of CDK1, CDK2, and CDK4 face a critical selectivity gap: CDK4/6-selective agents (palbociclib, ribociclib) exhibit >1,000-fold selectivity against CDK1, precluding multi-phase cell cycle arrest studies. AG-024322 (CAS 837364-57-5) resolves this by delivering Ki values of 1-3 nM across all three kinases, enabling comprehensive cell cycle blockade. - Induces multi-stage arrest (G1, S, G2/M), unlike pure G1 arrest from CDK4/6 inhibitors. - Validated in vivo: 32%-86.4% TGI across xenograft models at 20 mg/kg; defined NOAEL of 2 mg/kg (AUC 2.11 μg·h/mL). - Serves as a characterized UGT1A1 substrate (~37% glucuronidation clearance), enabling drug metabolism and DDI studies.

Molecular Formula C23H20F2N6
Molecular Weight 418.4 g/mol
CAS No. 837364-57-5
Cat. No. B612104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-024322
CAS837364-57-5
SynonymsAG024322;  AG-24322;  AG 024322.
Molecular FormulaC23H20F2N6
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F
InChIInChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)
InChIKeyMEKASOQEXYKAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG-024322 Pan-CDK Inhibitor Overview


AG-024322 (CAS 837364-57-5) is a second-generation, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor that potently targets cell cycle kinases CDK1, CDK2, and CDK4 with Ki values in the 1–3 nM range [1]. Developed by Agouron (Pfizer), this small-molecule inhibitor induces cell cycle arrest at multiple stages, inhibits Rb phosphorylation in cells, and demonstrates broad-spectrum antiproliferative activity across multiple human tumor cell lines with IC50 values ranging from 30 to 200 nM [2]. AG-024322 has been evaluated in Phase I clinical trials for non-Hodgkin's lymphoma and advanced solid tumors [3].

AG-024322 Differentiation from Other CDK Inhibitors


Pan-CDK inhibitors are not interchangeable due to divergent target selectivity profiles, differential biochemical potency, and distinct metabolic clearance mechanisms that critically impact experimental reproducibility and data interpretation. AG-024322 differs fundamentally from CDK4/6-selective agents (palbociclib, ribociclib, abemaciclib) by potently inhibiting CDK1 and CDK2 in addition to CDK4, thereby arresting cells at multiple cell cycle phases rather than inducing a pure G1 arrest [1]. Compared to other pan-CDK inhibitors such as AT7519, AG-024322 exhibits approximately 13- to 38-fold higher affinity for CDK1 based on Ki values [2]. Furthermore, AG-024322 undergoes extensive glucuronidation via UGT1A1, contributing approximately 37% of total projected human clearance—a metabolic profile that differs from CYP-dominant CDK inhibitors and carries distinct implications for in vivo experimental design and toxicity interpretation [3].

AG-024322 Evidence & Comparisons


CDK1 Affinity: AG-024322 vs AT7519

AG-024322 inhibits CDK1 with a Ki of 1–3 nM [1], whereas the pan-CDK inhibitor AT7519 inhibits CDK1 with a Ki of 38 nM [2]. This represents an approximate 13- to 38-fold higher affinity for CDK1 by AG-024322. The difference is derived from independent biochemical assays measuring ATP-competitive inhibition of recombinant CDK1/cyclin B complexes.

CDK1 inhibition biochemical potency kinase selectivity

CDK Selectivity: AG-024322 vs CDK4/6 Inhibitors

AG-024322 potently inhibits CDK1, CDK2, and CDK4 with Ki values of 1–3 nM for all three kinases [1]. In contrast, palbociclib selectively inhibits CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM) with minimal activity against CDK1 [2]; ribociclib inhibits CDK4 (IC50 = 10 nM) and CDK6 (IC50 = 39 nM) with over 1,000-fold lower potency against CDK1 [3]; abemaciclib inhibits CDK4 (IC50 = 2 nM) and CDK6 (IC50 = 10 nM) but shows >10,000-fold selectivity over CDK1 [4]. AG-024322 uniquely delivers equipotent inhibition of all three cell cycle CDKs, a profile not shared by clinically approved CDK4/6-selective agents.

CDK1 CDK2 cell cycle arrest target selectivity

In Vivo Tumor Growth Inhibition

AG-024322 (20 mg/kg) inhibits the growth of established human tumor xenografts of different origins with tumor growth inhibition (TGI) ranging from 32% to 86.4% [1]. In the MV522 tumor model, AG-024322 (20 mg/kg) produces 65% TGI [2]. At half the maximum tolerated dose, it yields 52% TGI, while at one-quarter MTD it exhibits only slight antitumor activity [3]. Dose-dependent efficacy is clearly established, providing a quantitative framework for experimental dose selection.

xenograft tumor growth inhibition preclinical efficacy in vivo pharmacology

Metabolic Clearance: Glucuronidation vs CYP

AG-024322 undergoes extensive glucuronidation via UGT1A1, contributing approximately 37% of total projected human clearance, with CYP3A-mediated oxidation contributing approximately 13% [1]. The glucuronidation activity of AG-024322 is approximately 3-fold higher than CYP-mediated oxidation in human liver microsomes [2]. This metabolic profile contrasts with many CDK inhibitors that rely predominantly on CYP-mediated clearance. Notably, UGT1A1 is a polymorphic isoform; this metabolic characteristic informed clinical study design to include only subjects with constitutive UGT1A1 expression to mitigate toxicity risk [3].

metabolism glucuronidation UGT1A1 clearance

In Vivo Safety and Toxicokinetics

In cynomolgus monkeys receiving once-daily intravenous infusion for 5 days, the no-adverse-effect level (NOAEL) of AG-024322 was established at 2 mg/kg, associated with an overall mean plasma AUC(0-24.5) of 2.11 μg·h/mL [1]. At 6 mg/kg, pancytic bone marrow hypocellularity and lymphoid depletion were observed; at 10 mg/kg, vascular injury at the injection site and renal tubular degeneration occurred [2]. These toxicokinetic parameters define the therapeutic index for preclinical safety studies and provide benchmark exposure data for experimental design.

toxicokinetics NOAEL AUC preclinical safety

AG-024322 Research Applications


Cell Cycle Arrest via CDK1/2/4 Inhibition

AG-024322 is the appropriate selection for experiments requiring simultaneous, equipotent inhibition of CDK1, CDK2, and CDK4 (Ki = 1–3 nM for all three kinases) [1]. CDK4/6-selective inhibitors such as palbociclib, ribociclib, and abemaciclib cannot substitute for this application due to their >1,000-fold selectivity against CDK1 [2]. AG-024322 induces arrest at multiple stages of the cell cycle, making it suitable for studies investigating comprehensive cell cycle blockade rather than G1-specific arrest [3].

Preclinical Xenograft Efficacy

AG-024322 provides a well-characterized in vivo efficacy profile with established dose-response relationships. At 20 mg/kg, tumor growth inhibition ranges from 32% to 86.4% across xenograft models of different origins, with 65% TGI demonstrated in the MV522 model [1]. Researchers can reference the defined NOAEL of 2 mg/kg (AUC 2.11 μg·h/mL) [2] and the therapeutic window (52% TGI at 1/2 MTD, slight activity at 1/4 MTD) [3] to design dose-ranging studies with predictable outcomes.

UGT1A1 Metabolism & Drug Interactions

AG-024322 serves as a valuable tool compound for investigating UGT1A1-mediated glucuronidation pathways in drug metabolism research. With glucuronidation accounting for approximately 37% of projected human clearance—3-fold higher than CYP-mediated oxidation [1]—AG-024322 provides a characterized substrate for studies examining UGT1A1 pharmacogenetics, drug-drug interactions involving glucuronidation pathways, and the impact of UGT1A1 polymorphisms on compound clearance [2].

Pan-CDK vs Selective CDK Pharmacology

AG-024322 is an appropriate comparator compound for studies designed to dissect the differential biological consequences of broad-spectrum CDK1/2/4 inhibition versus CDK4/6-selective inhibition. Unlike AT7519 (CDK1 Ki = 38 nM) [1], AG-024322 exhibits substantially higher CDK1 affinity, enabling distinct experimental readouts. The compound has been included in comparative analyses with dinaciclib, abemaciclib, palbociclib, and ribociclib to evaluate how target selectivity profiles predict clinical performance [2].

Technical Documentation Hub

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